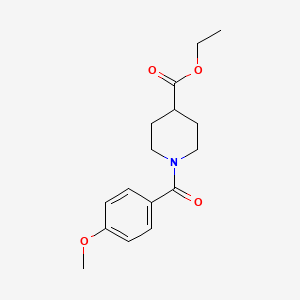

Ethyl 1-(4-methoxybenzoyl)-4-piperidinecarboxylate

CAS No.: 349397-64-4

Cat. No.: VC6336716

Molecular Formula: C16H21NO4

Molecular Weight: 291.347

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 349397-64-4 |

|---|---|

| Molecular Formula | C16H21NO4 |

| Molecular Weight | 291.347 |

| IUPAC Name | ethyl 1-(4-methoxybenzoyl)piperidine-4-carboxylate |

| Standard InChI | InChI=1S/C16H21NO4/c1-3-21-16(19)13-8-10-17(11-9-13)15(18)12-4-6-14(20-2)7-5-12/h4-7,13H,3,8-11H2,1-2H3 |

| Standard InChI Key | ARNMYHLLAXDMNT-UHFFFAOYSA-N |

| SMILES | CCOC(=O)C1CCN(CC1)C(=O)C2=CC=C(C=C2)OC |

Introduction

Synthetic Methodologies

Esterification of 4-Piperidinecarboxylic Acid

The synthesis begins with the esterification of 4-piperidinecarboxylic acid using ethanol and thionyl chloride (SOCl) under reflux conditions :

This step generates the ethyl carboxylate precursor, which is subsequently functionalized.

N-Acylation with 4-Methoxybenzoyl Chloride

The piperidine nitrogen is acylated using 4-methoxybenzoyl chloride in the presence of a base (e.g., triethylamine) to install the aromatic group:

Reaction conditions typically involve dichloromethane (DCM) at 0–25°C for 6–12 hours, yielding the final product after aqueous workup and chromatography .

Physicochemical Properties

The compound’s stability is pH-dependent, with degradation observed under strongly acidic or basic conditions. Storage recommendations include inert atmospheres and temperatures below 25°C .

Applications in Pharmaceutical Research

Intermediate for CNS Agents

The compound’s piperidine scaffold is a common motif in neuromodulators. For example, it serves as a precursor to κ-opioid receptor antagonists, which are investigated for treating depression and substance use disorders .

Analgesic Development

Functionalization of the 4-methoxybenzoyl group enables the synthesis of TRPV1 antagonists, which show promise in chronic pain management. The ethyl ester enhances blood-brain barrier permeability in preclinical models .

Future Directions

Ongoing research focuses on:

-

Enzymatic resolution to access enantiomerically pure forms for chiral drug synthesis.

-

Prodrug optimization via esterase-sensitive modifications to the ethyl carboxylate group.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume